Monoacetoxyscirpenol

Description

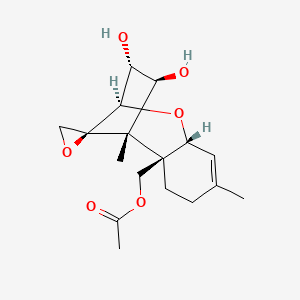

Structure

3D Structure

Properties

CAS No. |

2623-22-5 |

|---|---|

Molecular Formula |

C17H24O6 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

[(1S,2R,7R,9R,10R,12S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13?,14-,15-,16-,17+/m1/s1 |

InChI Key |

IRXDUBNENLKYTC-QVVXDDFFSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3(C([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Appearance |

Solid powder |

melting_point |

172 - 173 °C |

Other CAS No. |

2623-22-5 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

15-Acetoxyscirpen-3,4-diol; 15-Acetylscirpenetriol; 15-Mono-O-acetylscirpenol; 15-Acetoxyscirpenol; 4-Deacetylanguidin; Deacetylanguidin |

Origin of Product |

United States |

Microbial Production and Environmental Factors

Primary Fungal Producers

The production of trichothecenes, including monoacetoxyscirpenol, is predominantly associated with fungi belonging to the genus Fusarium. wikipedia.orgnih.govnih.gov However, other genera have also been identified as producers of this mycotoxin class.

The genus Fusarium is recognized as one of the most significant producers of mycotoxins, with its species being the primary source of trichothecenes found in various grains like wheat, oats, and maize. wikipedia.organnualreviews.orgmdpi.com These fungi are widespread plant pathogens, causing diseases such as Fusarium head blight in cereals, which can lead to mycotoxin contamination. nih.govmdpi.com Many Fusarium species are capable of producing a range of trichothecenes, and the specific toxin profile can vary even between strains of the same species. annualreviews.org

Several species within the Fusarium genus have been specifically identified as producers of this compound or its direct precursor, diacetoxyscirpenol (B1670381), which can be metabolized into this compound. mdpi.com A notable producer is Fusarium roseum 'Gibbosum', from which this compound was first isolated. acs.orgnih.govcapes.gov.br Other documented producers include strains of Fusarium sambucinum and Fusarium equiseti. nih.govapsnet.orgumn.edu Research has shown that F. sambucinum is a significant producer of 4,15-diacetoxyscirpenol, which is a primary trichothecene (B1219388) that can be transformed into this compound. apsnet.org Similarly, F. equiseti has been found to produce various trichothecenes, including this compound. researchgate.net The production of these toxins is a key factor in the pathogenicity of some of these fungal strains.

Interactive Data Table: Documented Fusarium Producers of this compound and Related Precursors

| Fungal Species | Toxin Produced | Reference(s) |

| Fusarium roseum 'Gibbosum' | This compound | acs.org, nih.gov, capes.gov.br |

| Fusarium sambucinum | Diacetoxyscirpenol (precursor) | nih.gov, apsnet.org |

| Fusarium equiseti | This compound | researchgate.net, umn.edu |

| Fusarium sporotrichioides | Type A Trichothecenes | wikipedia.org, researchgate.net |

| Fusarium sulphureum | This compound | |

| Fusarium semitectum | Not specified |

While Fusarium is the most prominent genus, other fungal genera are also known to produce trichothecenes. wikipedia.orgnih.govrealtimelab.com These include Myrothecium, Trichoderma, Stachybotrys, and Trichothecium. wikipedia.orgnih.govrealtimelab.comnih.govoup.comhealthmatters.io For instance, species like Myrothecium roridum produce cytotoxic trichothecene macrolides. nih.govacs.org Various Trichoderma species, such as Trichoderma arundinaceum, are also recognized as trichothecene producers. nih.govnih.govacs.orgresearchgate.netijcmas.com The infamous "black mold," Stachybotrys chartarum, is known for producing highly toxic macrocyclic trichothecenes. nih.govoup.comhealthmatters.ioasm.orgnih.gov The first identified trichothecene, trichothecin, was isolated from Trichothecium roseum. nih.govresearchgate.net

Culture Conditions for Toxigenicity Studies

The laboratory production of this compound and other trichothecenes for research purposes depends on specific culture conditions. Mycotoxin production is significantly influenced by the culture medium and other environmental parameters. nih.gov For example, studies on Stachybotrys chartarum have shown that media such as potato-dextrose-agar and cellulose-agar promote the highest concentrations of macrocyclic trichothecenes. nih.gov The composition of the medium, particularly the carbon and nitrogen sources, plays a critical role. asm.orgnih.gov

In studies involving Fusarium sambucinum, solid substrates like wheat, rye, rice, oats, corn, barley, and malt (B15192052) have been used, with malt and barley yielding the highest amounts of diacetoxyscirpenol at 25°C over 28 days. nih.gov Liquid culture media are also frequently used. For instance, Fusarium equiseti has been cultured on Czapek-Dox medium enriched with peptone to study mycotoxin synthesis. researchgate.net Similarly, Trichoderma arundinaceum has been grown in a two-step procedure using CM (glucose, malt extract, yeast extract) followed by a modified potato dextrose broth (PDB) medium. nih.gov The choice of substrate can significantly impact the quantity and profile of the mycotoxins produced. nih.gov

Interactive Data Table: Examples of Culture Conditions for Trichothecene Production

Biosynthesis and Genetic Regulation

Precursor Compounds: Farnesyl Pyrophosphate (FPP)

The journey to synthesizing the complex trichothecene (B1219388) structure of monoacetoxyscirpenol begins with Farnesyl Pyrophosphate (FPP). FPP is a central intermediate in the isoprenoid biosynthetic pathway. nih.gov This 15-carbon molecule is formed by the head-to-tail condensation of three five-carbon isoprene (B109036) units. nih.gov As a key metabolic branch-point, FPP serves as the universal precursor for all sesquiterpenes, a large and diverse class of organic compounds that includes the trichothecenes. wikipedia.orgbrainkart.com In fungi, the enzyme farnesyl pyrophosphate synthase (FPPS) catalyzes the final steps to produce FPP, which is then committed to the trichothecene pathway. nih.gov

Key Enzymatic Steps and Biosynthetic Pathway Intermediates

Following the formation of FPP, a cascade of enzymatic reactions transforms the linear precursor into the characteristic tetracyclic scirpane skeleton of trichothecenes.

The first committed step in trichothecene biosynthesis is the cyclization of farnesyl pyrophosphate into the sesquiterpene hydrocarbon, trichodiene (B1200196). frontiersin.orgnih.gov This intricate reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the TRI5 gene. frontiersin.orgnih.govresearchgate.net The conversion of FPP to trichodiene establishes the fundamental tricyclic structure that is the hallmark of all trichothecene mycotoxins. frontiersin.org The expression of the TRI5 gene is considered a significant marker for the potential of a fungus to produce these toxins. nih.gov

After the formation of trichodiene, the molecule undergoes a series of modifications, primarily oxygenation reactions catalyzed by cytochrome P450 monooxygenases, to introduce hydroxyl groups at various positions on the trichodiene scaffold. nih.gov The TRI4 gene, for instance, encodes an enzyme that catalyzes several oxygenation steps at the core of the pathway. researchgate.net Subsequent enzymatic activities, including isomerization and esterification, further modify the structure.

The biosynthetic pathway leading to this compound involves the formation of key intermediates such as isotrichodermol. frontiersin.org The presence of a hydroxyl group at the C-4 position suggests the action of an enzyme analogous to the C-4 oxygenase encoded by TRI13 in some Fusarium species. nih.govnih.gov The final structure of this compound features an acetyl group at the C-15 position, indicating a final esterification step in its biosynthesis. medkoo.com

Role of TRI Gene Clusters in Trichothecene Biosynthesis

The enzymes responsible for producing trichothecenes like this compound are encoded by a set of genes known as TRI genes. mdpi.com In trichothecene-producing fungi, these genes are typically organized into clusters at specific loci within the genome. nih.govtandfonline.com The expression of these genes is tightly regulated, often controlled by transcription factors also encoded within the cluster, such as the product of the TRI6 gene. frontiersin.orgnih.gov

In Fusarium species, the majority of the biosynthetic genes are located in a large, core TRI gene cluster. mdpi.comtandfonline.com This cluster, which can span over 25 kb, contains the genes essential for synthesizing the core trichothecene structure. mdpi.comnih.gov Key genes within this core cluster encode the enzymes for the initial cyclization (TRI5), subsequent oxygenations (TRI4, TRI11), and other modifications. nih.gov The cluster also includes regulatory genes (TRI6, TRI10) and a gene encoding a transporter protein believed to be involved in self-protection for the fungus. nih.govnih.gov

The table below details some of the key genes found within the core trichothecene biosynthetic cluster and their functions.

| Gene | Encoded Enzyme/Protein | Function in Biosynthesis |

| TRI4 | Cytochrome P450 Monooxygenase | Catalyzes multiple early oxygenation steps of the trichodiene core. researchgate.netnih.gov |

| TRI5 | Trichodiene Synthase | Catalyzes the cyclization of Farnesyl Pyrophosphate (FPP) to trichodiene. frontiersin.orgnih.gov |

| TRI6 | Transcription Factor | A Cys2His2 zinc finger protein that regulates the expression of other TRI genes. frontiersin.org |

| TRI11 | Cytochrome P450 Monooxygenase | Catalyzes hydroxylation at C-15 of the trichothecene skeleton. nih.gov |

| TRI101 | Acetyltransferase | Responsible for the acetylation of the C-3 hydroxyl group, a key self-protection mechanism. nih.gov |

Separate from the core cluster, other TRI genes are found at different loci. tandfonline.com In many Fusarium species, a two-gene locus containing TRI1 and TRI16 plays a crucial role in determining the final chemical profile of the trichothecenes produced, distinguishing between type A and type B toxins. mdpi.comnih.gov The TRI1 gene encodes a cytochrome P450 oxygenase responsible for the hydroxylation at the C-8 position of the trichothecene skeleton. mdpi.comnih.gov The TRI16 gene is involved in the subsequent acylation at this same C-8 position. nih.gov The functionality of these two genes is a key determinant for the production of more complex type A trichothecenes. nih.gov

TRI101 Locus and Acetylation

The TRI101 gene plays a pivotal role in the biosynthesis and self-protection mechanism of trichothecene-producing fungi. mdpi.comnih.gov Located outside the main Tri gene cluster, TRI101 encodes a trichothecene 3-O-acetyltransferase. mdpi.commdpi.com This enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the C-3 hydroxyl group of trichothecene intermediates. nih.gov

A crucial step in the pathway leading to this compound and other type A trichothecenes is the acetylation of isotrichodermol. The TRI101 enzyme facilitates the conversion of isotrichodermol into isotrichodermin. mdpi.comtandfonline.com This acetylation is not only a key biosynthetic step but also a critical self-defense strategy for the fungus. nih.govtandfonline.com Acetylation at the C-3 position significantly reduces the toxicity of trichothecenes, thereby protecting the fungus from its own metabolic products. mdpi.comtandfonline.comsemanticscholar.org

Disruption of the TRI101 gene in Fusarium sporotrichioides demonstrated its essential role in the biosynthesis of T-2 toxin, a downstream product. mdpi.com Mutants lacking a functional TRI101 gene were found to accumulate the precursor isotrichodermol, confirming that TRI101 is required for its conversion to isotrichodermin. mdpi.com While it was initially proposed that a loss of TRI101 would be lethal due to self-intoxication, studies showed that fungi have additional self-protection mechanisms, such as the toxin efflux pump encoded by TRI12. mdpi.com The expression of TRI101 itself is regulated by the transcription factor Tri6. mdpi.com

| Gene Locus | Encoded Enzyme | Function in Trichothecene Biosynthesis | Reference |

| TRI101 | Trichothecene 3-O-acetyltransferase | Catalyzes the C-3 acetylation of isotrichodermol to form isotrichodermin, a key biosynthetic and detoxification step. | mdpi.comnih.govtandfonline.com |

Genetic and Biochemical Elucidation of Pathways

The biosynthetic pathway for trichothecenes, including this compound, has been largely elucidated through genetic and biochemical studies, particularly using mutant strains of Fusarium blocked at specific steps. mdpi.com These studies have identified a cluster of Tri genes responsible for the synthesis and modification of the core trichothecene structure. nih.gov

The pathway begins with the cyclization of farnesyl pyrophosphate by trichodiene synthase, an enzyme encoded by the Tri5 gene, to form the initial precursor, trichodiene. nih.gov Subsequent oxygenation steps are catalyzed by a multifunctional P450 oxygenase encoded by Tri4. nih.gov This leads to the formation of the tricyclic precursor isotrichodermol, which possesses the toxic trichothecene skeleton. tandfonline.com

Following the formation of isotrichodermol, a series of modification reactions occur, governed by other Tri genes:

3-O-acetylation: As detailed previously, the TRI101-encoded acetyltransferase converts isotrichodermol to isotrichodermin. nih.govtandfonline.com

15-hydroxylation: The Tri11-encoded P450 monooxygenase hydroxylates the C-15 position. mdpi.com

15-O-acetylation: The Tri3-encoded acetyltransferase adds an acetyl group to the C-15 hydroxyl group. mdpi.com

The study of mutants with disrupted Tri genes has been instrumental in confirming the function of each enzyme and the sequence of the biosynthetic pathway. For instance, TRI101 disruption leads to the accumulation of isotrichodermol, while tri3 mutants accumulate intermediates like 15-decalonectrin. mdpi.comnih.gov This systematic genetic dissection has provided a clear roadmap of the biochemical transformations leading to the diverse family of trichothecene mycotoxins.

Transcriptional Regulation of TRI Genes (e.g., Tri6)

The expression of the Tri gene cluster is intricately regulated, primarily by the pathway-specific transcription factor Tri6. nih.govtandfonline.com The Tri6 gene is typically located within the core Tri gene cluster and encodes a Cys₂His₂ zinc finger protein. tandfonline.comacs.org This protein is essential for the transcriptional activation of most other Tri genes, including the structural genes (Tri4, Tri5, Tri11, etc.) and the self-protection gene TRI12. mdpi.comnih.govresearchgate.net

Research in both Fusarium sporotrichioides and Fusarium graminearum has established Tri6 as a positive regulator. nih.govtandfonline.com Deletion of the Tri6 gene results in a significant reduction in the production of trichothecenes and pathogenicity. researchgate.netmdpi.com Tri6 functions by binding to a specific DNA sequence, YNAGGCC, found in the promoter regions of the genes it regulates. acs.orgresearchgate.net This binding motif is conserved across different trichothecene-producing Fusarium species. researchgate.net

Interestingly, Tri6 also appears to regulate genes beyond the core cluster that are crucial for trichothecene biosynthesis. This includes genes in the upstream isoprenoid biosynthetic pathway, which produces the primary metabolite farnesyl pyrophosphate. researchgate.net This co-regulation ensures a sufficient supply of precursors for toxin synthesis. researchgate.net While Tri6 is the primary activator, another regulatory gene, Tri10, also plays a role in positively regulating Tri gene expression, although its effect appears to be less pronounced than that of Tri6. acs.orgresearchgate.net Tri6 can also auto-regulate its own expression under certain nutrient conditions. nih.gov

| Regulatory Gene | Protein Type | Function | Target Genes |

| Tri6 | Cys₂His₂ zinc finger transcription factor | Positive regulator of trichothecene biosynthesis. | Most Tri genes (Tri4, Tri5, Tri11, Tri12), genes of the isoprenoid pathway. |

| Tri10 | Regulatory protein | Positive regulator of trichothecene biosynthesis. | Tri genes. |

Modulation of Biosynthesis by Exogenous Compounds (e.g., Phenolic Compounds)

The biosynthesis of trichothecenes, including this compound, can be significantly influenced by various external chemical signals, notably exogenous phenolic compounds. mdpi.com These compounds, often derived from host plants, can act as inhibitors of mycotoxin production. mdpi.comnih.gov The effect is variable and depends on the specific compound, its concentration, and the fungal species. mdpi.com

Several phenolic acids and flavonoids have demonstrated the ability to suppress trichothecene biosynthesis in vitro, often without significantly affecting fungal growth. tandfonline.comresearchgate.net This inhibition frequently occurs at the transcriptional level, involving the repression of Tri gene expression. mdpi.comsemanticscholar.org

Key research findings include:

Ferulic Acid: This phenolic acid, a key component of cereal cell walls, has been shown to inhibit the production of both type A and type B trichothecenes. mdpi.com It can reduce the in vitro production of 3-acetyldeoxynivalenol (B190510) (3-ADON) by F. graminearum and F. culmorum. mdpi.com The inhibitory mechanism is linked to its antioxidant properties and its ability to repress the expression of Tri genes. nih.govtandfonline.com

Caffeic Acid: At a concentration of 1.0 mM, caffeic acid completely inhibited 3-ADON production by F. culmorum without impacting mycelial growth. mdpi.com

Sinapic Acid: This compound was found to decrease trichothecene production by F. culmorum and F. graminearum, with reductions of 73.2–97.7% at 3.6 mM. mdpi.com This effect was correlated with the inhibition of Tri4, Tri5, and Tri10 gene expression. mdpi.com

Flavonoids: Compounds like quercetin (B1663063) and naringenin (B18129) have been reported to completely inhibit trichothecene biosynthesis. mdpi.comtandfonline.com Quercetin, in particular, was highly efficient, causing a 78.2% to 99.8% reduction in trichothecene accumulation by inhibiting gene expression at the transcriptional level. mdpi.comsemanticscholar.org

The ability of these compounds to modulate mycotoxin synthesis is often linked to their antioxidant capacity and their ability to interfere with fungal signaling pathways that respond to oxidative stress, a known trigger for mycotoxin production. nih.govtandfonline.com

| Phenolic Compound | Type | Observed Effect on Trichothecene Biosynthesis | Reference |

| Ferulic Acid | Phenolic Acid | Inhibition of type A and B trichothecenes; repression of Tri gene expression. | mdpi.comtandfonline.com |

| Caffeic Acid | Phenolic Acid | Inhibition of 3-ADON production without affecting fungal growth. | mdpi.com |

| Sinapic Acid | Phenolic Acid | Significant reduction in trichothecenes; inhibition of Tri4, Tri5, and Tri10 expression. | mdpi.com |

| Quercetin | Flavonoid | Potent inhibition (78.2-99.8% reduction) of trichothecene accumulation. | mdpi.comsemanticscholar.org |

| Naringenin | Flavonoid | Complete inhibition of trichothecene biosynthesis. | mdpi.comtandfonline.com |

Molecular Mechanisms of Action

Direct Interaction with Eukaryotic Cellular Components

Unlike many other toxins that require metabolic activation to become biologically active, monoacetoxyscirpenol can directly interact with cellular components. cabidigitallibrary.org As an amphipathic molecule, it is capable of passively crossing cell membranes, which allows for rapid access to intracellular targets. nih.gov This ability to bypass metabolic activation and directly engage with eukaryotic cellular machinery is a key characteristic of its toxic action. cabidigitallibrary.org

Potent Inhibition of Protein Synthesis

The central mechanism of this compound's toxicity is its powerful inhibition of protein synthesis in eukaryotic cells. cabidigitallibrary.orgnih.gov This effect is the primary cause of its cytotoxicity, with other observed cellular impacts considered secondary consequences of this initial disruption. nih.gov

This compound exerts its inhibitory effect by specifically binding with high affinity to the large 60S ribosomal subunit of eukaryotic ribosomes. cabidigitallibrary.orgnih.gov This non-covalent binding occurs at a crucial site for protein synthesis, the peptidyl transferase center (PTC). nih.gov The interaction is stabilized by multiple contact points, including hydrogen bonds and nonpolar pi-stacking interactions, primarily involving key structural elements of the trichothecene (B1219388) molecule, such as the 12,13-epoxide ring. nih.gov

| Target Component | Binding Site | Toxin Family |

| 60S Ribosomal Subunit | Peptidyl Transferase Center (PTC) | Trichothecenes |

The binding of this compound to the ribosome directly interferes with the activity of peptidyl transferase, a ribozyme function of the 28S ribosomal RNA (rRNA) within the 60S subunit. cabidigitallibrary.orgnih.gov This enzyme is responsible for catalyzing the formation of peptide bonds between amino acids, a fundamental step in elongating the polypeptide chain. cabidigitallibrary.org The presence of the toxin in the peptidyl transferase center physically obstructs the catalytic process, thereby halting protein production. nih.gov The binding of trichothecenes can also induce conformational changes in the rRNA, further disrupting its function. nih.gov

The interference with peptidyl transferase activity leads to the inhibition of multiple stages of protein synthesis. Research has demonstrated that trichothecenes, including this compound, can block the initiation, elongation, and termination phases of polypeptide chain synthesis. cabidigitallibrary.orgnih.gov This comprehensive blockade ensures a swift and effective shutdown of protein production within the cell. cabidigitallibrary.orgnih.gov

| Stage of Protein Synthesis | Effect of this compound |

| Initiation | Inhibited |

| Elongation | Inhibited |

| Termination | Inhibited |

A direct consequence of the abrupt halt in protein synthesis is the breakdown of polyribosomes. cabidigitallibrary.org Polyribosomes, or polysomes, are complexes of multiple ribosomes simultaneously translating a single mRNA molecule. When the elongation process is blocked by this compound, these structures disaggregate, leading to a release of individual ribosomes and mRNA transcripts. cabidigitallibrary.org This event serves as a clear indicator of potent protein synthesis inhibition. cabidigitallibrary.org

Effects on Cellular Processes and Homeostasis

This compound (MAS), a type A trichothecene mycotoxin, exerts its toxic effects by interfering with fundamental cellular processes, leading to disruptions in cell cycle progression, induction of programmed cell death, and alterations in gene expression. These molecular events underpin its cytotoxicity and impact on cellular homeostasis.

Induction of Apoptosis Pathways (e.g., JNK and p38 MAP kinases)

This compound, like other trichothecenes, is a potent inducer of apoptosis, or programmed cell death. This process is mediated through the activation of stress-activated protein kinases (SAPKs), particularly the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govresearchgate.net The activation of these pathways is a cellular response to the stress induced by the toxin.

Upon activation, JNK and p38 MAPKs can phosphorylate a variety of downstream targets, including transcription factors and members of the Bcl-2 family of proteins, which are central regulators of apoptosis. mdpi.com For example, the activation of JNK and p38 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards cell death. mdpi.com The inhibition of p38 MAPK has been shown to sensitize tumor cells to apoptosis induced by other agents, highlighting its crucial role in cell survival and death decisions. embopress.org

Modulation of Gene Expression (e.g., Labile and Regulatory Proteins)

The inhibition of protein synthesis by this compound has profound effects on gene expression, particularly on proteins with high turnover rates, such as labile and regulatory proteins. By blocking the synthesis of new proteins, MAS can rapidly deplete the cellular levels of these critical molecules. This can have far-reaching consequences, as many of these proteins are involved in vital cellular processes, including signal transduction, cell cycle control, and apoptosis.

One of the indirect consequences of protein synthesis inhibition is the potential for the "superinduction" of certain genes. This phenomenon can occur when the synthesis of a labile transcriptional repressor is blocked. nih.govnih.gov In the absence of this repressor, the transcription of its target genes can increase, leading to an accumulation of their corresponding mRNAs. This highlights the complex and sometimes counterintuitive effects that protein synthesis inhibitors can have on gene expression.

Comparative Mechanistic Insights with Other Trichothecenes

The toxicological properties of this compound can be better understood by comparing its mechanisms of action with those of other well-studied trichothecenes, such as T-2 toxin and Deoxynivalenol (B1670258) (DON).

Differences in Protein Synthesis Inhibition Stages (e.g., T-2 Toxin, Deoxynivalenol)

All trichothecenes inhibit protein synthesis by binding to the 60S ribosomal subunit, thereby interfering with the function of the peptidyl transferase center. mdpi.com However, subtle differences exist in the specific stage of translation they primarily affect. Type A trichothecenes, like T-2 toxin and this compound, are generally considered to be more potent inhibitors of the initiation step of protein synthesis. In contrast, type B trichothecenes, such as Deoxynivalenol (DON), are thought to primarily inhibit the elongation and termination steps of translation. nih.gov

These differences in the primary site of action within the translation process may contribute to the varying potencies and toxicological profiles observed among different trichothecenes.

Influence of Substituent Groups (C15 and C4) on Potency

The structure-activity relationship of trichothecenes reveals that the presence and nature of substituent groups at various positions on the trichothecene core significantly influence their biological activity. For this compound, the key functional groups are the acetyl group at the C15 position and the hydroxyl group at the C4 position.

The presence of an ester group, such as the acetate (B1210297) at C15 in MAS, is generally associated with higher toxicity compared to a hydroxyl group at the same position. This is evident when comparing the toxicity of T-2 toxin (which has an isovaleroxy group at C8 and an acetyl group at C15) to its less toxic metabolite, HT-2 toxin (which has a hydroxyl group at C15). The acetyl group at C15 in MAS contributes to its lipophilicity, which may enhance its ability to cross cell membranes and interact with its ribosomal target.

Metabolism and Biotransformation

Metabolic Pathways in Biological Systems

The metabolism of monoacetoxyscirpenol proceeds through several key pathways, which modify its chemical structure and facilitate its excretion from the body.

Hydrolysis, specifically deacetylation, is a primary step in the metabolism of this compound. This reaction involves the removal of the acetyl group from the C-4 or C-15 position of the scirpene ring structure. Studies have shown that microsomal carboxyesterases, found in the liver and other tissues, are responsible for this enzymatic hydrolysis. nih.gov For instance, diacetoxyscirpenol (B1670381) (DAS) is first hydrolyzed to this compound. nih.gov This process can continue with the further deacetylation of this compound to its parent alcohol, scirpentriol (B1226779). nih.gov This sequential deacetylation is a common detoxification pathway for acetylated trichothecenes.

Hydroxylation is another significant phase I metabolic reaction that can occur with trichothecenes. This process, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl (-OH) group to the molecule. nih.gov While specific studies detailing the hydroxylation of this compound are limited, research on related trichothecenes like T-2 toxin has identified hydroxylated metabolites such as 3'-hydroxy HT-2 toxin. nih.gov This suggests that this compound could also undergo hydroxylation at various positions on its structure, increasing its polarity.

De-epoxidation is a critical detoxification pathway for trichothecenes, involving the cleavage of the 12,13-epoxy group. This epoxide ring is essential for the toxicity of trichothecenes. The preparation of deepoxy 15-monoacetoxyscirpenol has been documented, indicating that this metabolic transformation does occur. medkoo.com This reaction is often carried out by anaerobic gut microbiota, which play a crucial role in the detoxification of ingested mycotoxins.

Following phase I metabolism, this compound and its metabolites can undergo phase II conjugation reactions. The most common of these is glucuronidation, where glucuronic acid is attached to the molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the compound, facilitating its excretion in urine and bile. sigmaaldrich.com Research has directly identified glucuronide conjugates of this compound in the bile of rats, confirming this as a major metabolic route. nih.gov This conjugation is a key step in the detoxification and elimination of the mycotoxin from the body. scispace.com

Formation of Derivatives and Metabolites

The metabolic processes described above lead to the formation of various derivatives and metabolites of this compound.

One of the primary metabolites of this compound is scirpentriol (STO). STO is formed through the complete deacetylation of diacetoxyscirpenol, with this compound being the intermediate compound. nih.gov The conversion of this compound to scirpentriol is a hydrolysis reaction catalyzed by esterases. nih.gov The formation of scirpentriol represents a significant step in the detoxification pathway, as it is generally considered to be less toxic than its acetylated precursors.

| Metabolic Pathway | Description | Key Enzymes | Resulting Product(s) |

| Hydrolysis (Deacetylation) | Removal of acetyl groups from the this compound molecule. | Carboxyesterases | Scirpentriol |

| Hydroxylation | Addition of hydroxyl (-OH) groups to the molecule. | Cytochrome P450 | Hydroxylated MAS derivatives |

| De-epoxidation | Removal of the 12,13-epoxy group. | Gut microbiota enzymes | Deepoxy-monoacetoxyscirpenol |

| Conjugation | Attachment of glucuronic acid to increase water solubility. | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide |

| Precursor Compound | Metabolic Process | Resulting Metabolite |

| Diacetoxyscirpenol | Hydrolysis (Deacetylation) | This compound |

| This compound | Hydrolysis (Deacetylation) | Scirpentriol (STO) |

| This compound | De-epoxidation | Deepoxy-monoacetoxyscirpenol |

| This compound | Conjugation | This compound-glucuronide |

Diacetoxyscirpenol (DAS) and its Metabolites

Diacetoxyscirpenol (DAS), a type A trichothecene (B1219388) mycotoxin produced by Fusarium fungi, undergoes rapid and extensive metabolism in vivo and in vitro. nih.govwikipedia.org The primary metabolic transformations involve deacetylation, hydrolysis, hydroxylation, deepoxidation, and glucuronide conjugation. nih.govresearchgate.netresearchgate.net

In pigs, orally administered DAS is quickly absorbed, with peak serum levels detected within an hour. nih.gov The primary metabolites identified in the blood serum of pigs are this compound (MAS) and scirpenetriol (SCT), indicating a rapid metabolic process, with the compounds being cleared within 24 hours. nih.gov Similarly, studies in mink have shown that DAS is metabolized and excreted within 24 hours. nih.gov

In vitro studies using rat liver microsomes have also demonstrated the biotransformation of DAS, with two metabolites being detected. nih.gov The major metabolic pathways are hydrolysis (deacetylation) at the C-4 and/or C-15 positions and hydroxylation at the C-8 or C-7 positions. researchgate.net

The key metabolites of DAS include:

This compound (MAS): Formed by the deacetylation of DAS at either the C-4 or C-15 position. nih.govmdpi.com

Scirpenetriol (SCT): The final product of deacetylation, resulting from the hydrolysis of both acetyl groups. nih.govmdpi.com

Glucuronide conjugates: Phase II metabolism of DAS and its deacetylated metabolites leads to the formation of glucuronide conjugates, such as DAS-3-glucuronide, 15-MAS-3-glucuronide, and 15-MAS-4-glucuronide. researchgate.net

Deepoxidation reactions, which involve the removal of the epoxide group, are primarily carried out by gastrointestinal and ruminal microorganisms. nih.gov

Interactive Data Table: Major Metabolites of Diacetoxyscirpenol (DAS)

| Metabolite | Precursor | Metabolic Process | Key Species/System |

| This compound (MAS) | Diacetoxyscirpenol (DAS) | Deacetylation | Pigs, Rats |

| Scirpenetriol (SCT) | Diacetoxyscirpenol (DAS), this compound (MAS) | Deacetylation | Pigs |

| DAS-3-glucuronide | Diacetoxyscirpenol (DAS) | Glucuronidation | Liver Microsomes (various species) |

| 15-MAS-3-glucuronide | 15-Monoacetoxyscirpenol | Glucuronidation | Liver Microsomes (various species) |

| 15-MAS-4-glucuronide | 15-Monoacetoxyscirpenol | Glucuronidation | Liver Microsomes (various species) |

Other Monoacetylated Scirpenol Forms (e.g., 3-monoacetoxyscirpenol, 4-monoacetoxyscirpenol)

The deacetylation of Diacetoxyscirpenol (DAS) can result in two isomeric forms of this compound: 4-monoacetoxyscirpenol (4-MAS) and 15-monoacetoxyscirpenol (15-MAS). mdpi.com These compounds are intermediates in the complete deacetylation of DAS to scirpenetriol (SCT). mdpi.com The toxicity of these monoacetylated forms is generally considered to be equal to or less than that of the parent compound, DAS. nih.gov Further metabolism of these monoacetylated forms can occur through glucuronidation. For instance, 15-MAS can be conjugated to form 15-MAS-3-glucuronide and 15-MAS-4-glucuronide in liver microsomes. researchgate.net

Triacetoxyscirpenol (TAS)

Information specifically on the metabolism and biotransformation of Triacetoxyscirpenol (TAS) is limited in the provided search results. However, based on the metabolic pathways of other acetylated trichothecenes like DAS, it can be inferred that TAS would likely undergo similar deacetylation processes, sequentially losing its acetyl groups to form di- and mono-acetylated intermediates before ultimately being converted to scirpenetriol.

Novel Derivatives (e.g., DAS-M1)

A novel derivative of Diacetoxyscirpenol, designated as DAS-M1, has been identified following the thermal treatment of DAS in an aqueous solution. acs.org The structure of DAS-M1 has been elucidated using nuclear magnetic resonance (NMR). nih.govacs.org This derivative has shown significantly lower toxicity compared to its parent compound. In vitro and in vivo assays demonstrated that the inhibitory effect of DAS-M1 on yeast growth is approximately 50 times lower, and the inhibition of protein synthesis is about 100 times lower than that of DAS. acs.org

Comparative Metabolism Across Species (e.g., Rat, Chicken, Swine, Goat, Cow, Human Liver Microsomes)

The metabolism of Diacetoxyscirpenol (DAS) exhibits both similarities and differences across various animal species and humans. A comparative in vitro study using liver microsomes from rats, chickens, pigs, goats, cows, and humans revealed that DAS was extensively metabolized in all species. researchgate.netresearchgate.net

The primary phase I metabolic reactions observed across these species were hydrolysis (deacetylation) at the C-4 and/or C-15 positions and hydroxylation at the C-8 or C-7 positions. researchgate.net The main phase II metabolites identified were DAS-3-glucuronide, 15-MAS-3-glucuronide, and 15-MAS-4-glucuronide. researchgate.net

In pigs, DAS is rapidly absorbed and metabolized to this compound and scirpenetriol. nih.gov In chickens, metabolism of the related T-2 toxin in liver microsomes showed that 3'-hydroxy T-2 was a major metabolite, with a significant portion of the parent toxin remaining unmetabolized in control birds. nih.gov

A study comparing the metabolic capacity of human and porcine liver microsomes found that both primarily produced 6β-hydroxytestosterone from testosterone, though human microsomes generally exhibited higher enzyme activity. pitt.edu While this study did not directly investigate DAS, it highlights the potential for both qualitative and quantitative differences in metabolic pathways between species, which is crucial for xenotransplantation research. pitt.edunih.govresearchgate.net

Interactive Data Table: Comparative Metabolism of DAS in Liver Microsomes

| Species | Primary Phase I Reactions | Primary Phase II Metabolites | Reference |

| Rat | Hydrolysis, Hydroxylation | Glucuronides | researchgate.netresearchgate.net |

| Chicken | Hydrolysis, Hydroxylation | Glucuronides | researchgate.netresearchgate.net |

| Swine (Pig) | Hydrolysis, Hydroxylation | Glucuronides | researchgate.netresearchgate.net |

| Goat | Hydrolysis, Hydroxylation | Glucuronides | researchgate.netresearchgate.net |

| Cow | Hydrolysis, Hydroxylation | Glucuronides | researchgate.netresearchgate.net |

| Human | Hydrolysis, Hydroxylation | Glucuronides | researchgate.netresearchgate.net |

Microbial Biotransformation and Detoxification Pathways

Microbial biotransformation is a significant pathway for the detoxification of mycotoxins, including trichothecenes like this compound. mdpi.comnih.govresearchgate.net Microorganisms can modify the chemical structure of these toxins, often leading to less toxic or non-toxic products. mdpi.comslideshare.net The primary reactions involved in the microbial detoxification of trichothecenes include deacetylation, de-epoxidation, and glycosylation. mdpi.com

De-epoxidation, the removal of the 12,13-epoxide ring, is a crucial detoxification step as this functional group is essential for the toxicity of trichothecenes. researchgate.net This reaction is primarily carried out by anaerobic bacteria found in the gastrointestinal tracts of animals. nih.gov

Enzymatic Degradation of Trichothecenes

The biotransformation of trichothecenes through enzymatic activity is a significant area of research, driven by the need for effective detoxification strategies for contaminated food and feed. Microorganisms, including bacteria, yeasts, and fungi, have developed various enzymatic pathways to degrade or modify these mycotoxins, typically resulting in metabolites with significantly reduced toxicity. wikipedia.org These enzymatic reactions primarily target key functional groups of the trichothecene core structure, leading to detoxification. The main enzymatic modifications include de-epoxidation of the C12,13-epoxide ring, alteration of hydroxyl and acetyl groups through deacetylation, acetylation, or epimerization, and conjugation with sugar moieties via glycosylation. nih.govresearchgate.netmdpi.com

De-epoxidation

The 12,13-epoxide ring is a critical structural feature for the toxicity of trichothecenes, as it is essential for their ability to bind to the eukaryotic ribosome and inhibit protein synthesis. nih.govnih.gov Consequently, the enzymatic cleavage of this epoxide group is a primary mechanism for detoxification. This reaction, known as de-epoxidation, transforms the trichothecene into a de-epoxy metabolite with a double bond between carbons 12 and 13, drastically reducing its biological activity. nih.gov For instance, the de-epoxy derivatives of deoxynivalenol (B1670258) (dE-DON) and nivalenol (B191977) (dE-NIV) are reported to be over 50 times less toxic than their parent compounds. nih.gov

This detoxification has been observed in various microorganisms. Anaerobic bacteria found in the rumen of animals are known to carry out this transformation. nih.gov More targeted research has led to the isolation of specific bacterial strains and consortia with the ability to de-epoxidize trichothecenes under both anaerobic and aerobic conditions. wikipedia.orgnih.gov For example, a bacterial consortium designated PGC-3, containing genera such as Serratia, Citrobacter, and Stenotrophomonas, was shown to de-epoxidize deoxynivalenol (DON) aerobically. nih.gov From this consortium, the novel soil bacterium Desulfitobacterium sp. PGC-3-9 was isolated and demonstrated the ability to de-epoxidize both type A (e.g., HT-2 toxin) and type B (e.g., DON, nivalenol) trichothecenes. researchgate.net Similarly, Eubacteria strain BBSH 797 is known to produce de-epoxidase enzymes that reduce the 12,13-epoxide ring. wikipedia.org

The precise enzymatic mechanism appears to be a reductive de-epoxidation rather than hydrolysis, as epoxide hydrolases have been found to be ineffective against the stable trichothecene epoxide ring. nih.gov

Table 1: Examples of Microorganisms and Consortia Involved in Trichothecene De-epoxidation

| Microorganism/Consortium | Trichothecene Substrate(s) | Metabolite(s) | Condition | Reference(s) |

| Eubacterium strain BBSH 797 | Trichothecenes | De-epoxy trichothecenes | Not Specified | wikipedia.org |

| Rumen Microbiota | Deoxynivalenol, Nivalenol | de-epoxy-Deoxynivalenol, de-epoxy-Nivalenol | Anaerobic | nih.gov |

| Bacterial Consortium PGC-3 | Deoxynivalenol | de-epoxy-Deoxynivalenol | Aerobic | nih.gov |

| Desulfitobacterium sp. PGC-3-9 | Deoxynivalenol, Nivalenol, HT-2 Toxin | de-epoxy-Deoxynivalenol, de-epoxy-Nivalenol, de-epoxy-HT-2 Toxin | Aerobic & Anaerobic | researchgate.net |

| Chicken Gut Isolate 180507-1 | Deoxynivalenol (Vomitoxin) | de-epoxy-Deoxynivalenol (DOM-1) | Not Specified | google.com |

Acetylation and Deacetylation

The substitution pattern of acetyl groups on the trichothecene skeleton significantly influences toxicity. Enzymatic acetylation and deacetylation are key biotransformation reactions that alter this pattern.

A pivotal enzyme in this process is the trichothecene 3-O-acetyltransferase, encoded by the Tri101 gene in Fusarium species. nih.gov This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the C-3 hydroxyl group of trichothecene intermediates. researchgate.net For example, Tri101 is responsible for the conversion of the biosynthetic intermediate isotrichodermol to the less toxic isotrichodermin. nih.govmdpi.com This acetylation is considered a self-protection mechanism for the fungus, reducing the toxicity of the trichothecenes it produces. nih.govnih.gov The introduction of the Tri101 gene into various organisms, such as yeast, plants, and even cultured mammalian cells, has been shown to confer resistance to trichothecenes like deoxynivalenol (DON) and 4,15-diacetoxyscirpenol (DAS) by converting them to their less toxic 3-acetylated forms. mdpi.comnih.gov

Conversely, deacetylation, the removal of acetyl groups, is another significant metabolic pathway. This reaction can be catalyzed by various esterases. For instance, esterases present in mammalian cells and fetal bovine serum can hydrolyze the 3-O-acetyl group from trichothecenes. mdpi.com This can have the effect of increasing toxicity, as the resulting 3-hydroxy form is often more potent. mdpi.com Microbial deacetylation has also been widely reported as a detoxification mechanism for other positions on the trichothecene molecule. nih.gov

Table 2: Enzymes Involved in Acetylation and Deacetylation of Trichothecenes

| Enzyme | Gene | Producing Organism | Reaction | Substrate(s) | Product(s) | Reference(s) |

| Trichothecene 3-O-acetyltransferase | Tri101 | Fusarium graminearum, Fusarium sporotrichioides | Acetylation | Isotrichodermol, Deoxynivalenol (DON) | Isotrichodermin, 3-Acetyldeoxynivalenol (B190510) (3-ADON) | nih.govnih.govmdpi.com |

| Esterases | Not Specified | Mammalian Cells | Deacetylation | 3-Acetyldeoxynivalenol (3-ADON) | Deoxynivalenol (DON) | mdpi.com |

Glycosylation

Glycosylation is the enzymatic attachment of a sugar moiety, typically glucose, to a substrate. In the context of trichothecenes, this is a major detoxification pathway observed in plants and microorganisms. mdpi.comcabidigitallibrary.org The resulting glucoside conjugates generally exhibit reduced toxicity because the bulky sugar molecule sterically hinders the mycotoxin from binding to its ribosomal target. mdpi.com

In plants such as wheat, barley, and rice, UDP-glucosyltransferases (UGTs) are responsible for conjugating a glucose molecule to the C-3 hydroxyl group of trichothecenes like DON, forming deoxynivalenol-3-O-glucoside (DON-3-glc). mdpi.comcabidigitallibrary.org This metabolite is often referred to as a "masked" mycotoxin because it may not be detected by standard analytical methods for the parent toxin, but the toxic aglycone can be released by microbial hydrolysis in the digestive tracts of animals. mdpi.com

Microorganisms are also capable of glycosylating trichothecenes. Yeasts belonging to the Trichomonascus clade, specifically several Blastobotrys species, have been shown to convert T-2 toxin into T-2 toxin 3-glucoside. nih.gov This was the first report of a microbial whole-cell system for producing trichothecene glycosides. nih.gov More recently, UDP-glycosyltransferase enzymes originating from bacteria such as Bacillus subtilis have been identified, which can catalyze the conversion of trichothecenes like DON. wipo.int While most identified glycosylation reactions occur at the C-3 position, researchers have also discovered 4-O-glucosylation of trichothecenes by certain Fusarium species, suggesting a diversity of enzymatic conjugation strategies. mdpi.com

Table 3: Enzymes and Organisms Involved in Trichothecene Glycosylation

| Enzyme/Organism | Enzyme Class | Producing Organism/Source | Substrate(s) | Product(s) | Reference(s) |

| OsUGT79 | UDP-glucosyltransferase (UGT) | Oryza sativa (Rice) | Deoxynivalenol (DON), Nivalenol (NIV), HT-2 Toxin | DON-3-O-glucoside, NIV-3-O-glucoside, HT-2-3-O-glucoside | cabidigitallibrary.org |

| HvUGT13248 | UDP-glucosyltransferase (UGT) | Hordeum vulgare (Barley) | Nivalenol (NIV), Deoxynivalenol (DON) | NIV-3-O-glucoside, DON-3-O-glucoside | cabidigitallibrary.org |

| Blastobotrys species | Not Specified | Yeast | T-2 Toxin | T-2 Toxin 3-glucoside | nih.gov |

| UDP-glycosyltransferase | UDP-glycosyltransferase (UGT) | Bacillus subtilis | Deoxynivalenol (DON) | Glucosylated DON | wipo.int |

| Not Specified | Glucosyltransferase | Fusarium species | T-2 toxin, Nivalenol | T-2 toxin-4-O-glucoside, Nivalenol-4-O-glucoside | mdpi.com |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of mycotoxin analysis, providing the separation power needed to resolve complex mixtures. For Monoacetoxyscirpenol, both gas chromatography (GC) and liquid chromatography (LC) are extensively used, each coupled with highly sensitive detectors.

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. However, most trichothecenes, including this compound, are not naturally volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior.

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for detecting compounds with electronegative functional groups. acs.orgresearchsolutions.com To make trichothecenes like this compound amenable to GC-ECD analysis, they are derivatized with reagents that introduce halogen atoms, such as heptafluorobutyric anhydride (B1165640) (HFBA). acs.org This process creates heptafluorobutyryl (HFB) derivatives that are highly responsive to the ECD.

The general procedure involves extracting the mycotoxins from the sample, followed by a clean-up step to remove interfering matrix components. The extract is then derivatized, and the resulting HFB-trichothecenes are analyzed by GC-ECD. acs.org While specific retention times depend on the column and conditions used, this method provides excellent sensitivity for trace-level detection. acs.orgscispace.com

Table 1: General Parameters for GC-ECD Analysis of Trichothecene (B1219388) Derivatives

| Parameter | Description |

|---|---|

| Derivatization Reagent | Heptafluorobutyric anhydride (HFBA) |

| Catalyst | 4-(Dimethylamino)pyridine |

| Reaction Conditions | 60°C for 20 minutes |

| Cleanup | Aqueous sodium bicarbonate wash |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-1701, SE-54) acs.org |

| Detector | ⁶³Ni Electron Capture Detector (ECD) |

| Quantification Limit | Typically in the range of 50 to 200 µg/kg, depending on the specific trichothecene acs.org |

Gas chromatography coupled with mass spectrometry (GC-MS) offers a high degree of specificity and is a powerful tool for the structural confirmation of analytes. chemguide.co.uk Similar to GC-ECD, a derivatization step is necessary to increase the volatility of this compound. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent used for this purpose. chemguide.co.uk

In GC-MS analysis, the sample extract is derivatized and then injected into the GC system. The compounds are separated based on their boiling points and interaction with the column's stationary phase. As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. libretexts.orgnih.gov For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte. cabidigitallibrary.org

Table 2: Representative GC-MS Parameters for Trichothecene Analysis

| Parameter | Description |

|---|---|

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) chemguide.co.uk |

| Ionization Mode | Electron Impact (EI), 70 eV chemguide.co.uk |

| Column Type | DB-5MS or similar cabidigitallibrary.org |

| Injector Temperature | ~280 °C cabidigitallibrary.org |

| Oven Program | Temperature gradient (e.g., 60°C to 310°C) cabidigitallibrary.org |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Typical Quantifier Ion | A specific fragment ion with high abundance and specificity |

| Typical Qualifier Ions | Two or more additional characteristic fragment ions |

Liquid chromatography, particularly when coupled with mass spectrometry, has become the preferred method for mycotoxin analysis due to its applicability to a wider range of compounds without the need for derivatization. mdpi.comresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods for the simultaneous determination of multiple mycotoxins, including this compound. chemguide.co.uklcms.cz These methods typically involve a "dilute-and-shoot" approach, where the sample extract is simply diluted before injection, minimizing sample preparation time. nih.gov

Electrospray ionization (ESI) is the most common ionization technique used, and it can be operated in both positive and negative ion modes to detect a broad range of mycotoxins. mdpi.com For quantification and confirmation, multiple reaction monitoring (MRM) is employed in tandem mass spectrometry. nih.gov In MRM mode, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process provides excellent selectivity and sensitivity, even in complex matrices. nih.gov

Table 3: LC-MS/MS Parameters for the Analysis of 15-Monoacetoxyscirpenol

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion ([M+NH₄]⁺) | 342 m/z | |

| Product Ion 1 (Quantifier) | 265 m/z | |

| Product Ion 2 (Qualifier) | 307 m/z |

| Retention Time | 7.9 min | |

Ultra-high-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2 µm), resulting in faster analysis times, better resolution, and increased sensitivity compared to conventional HPLC. mdpi.comnih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), it represents a state-of-the-art technique for mycotoxin analysis. researchgate.net

UPLC-MS/MS methods have been developed for the simultaneous determination of a large number of mycotoxins, including this compound, in various food and feed matrices. mdpi.com These methods are validated to meet stringent regulatory requirements and are characterized by high accuracy, precision, and low limits of detection. mdpi.comresearchgate.net

Table 4: Example of a Validated UPLC-MS/MS Method Including 15-Monoacetoxyscirpenol

| Parameter | Description/Value | Reference |

|---|---|---|

| Extraction Solvent | Acetonitrile (B52724)/water/acetic acid (79:20:1, v/v/v) | |

| Chromatographic Column | C18 reversed-phase | mdpi.comnih.gov |

| Mobile Phase | A gradient of water and methanol (B129727) or acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) | mdpi.comresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | mdpi.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Cone Voltage (CV) | Optimized for each analyte (e.g., specific values provided in multi-mycotoxin methods) | nih.gov |

| Collision Energy (CE) | Optimized for each MRM transition (e.g., specific values provided in multi-mycotoxin methods) | nih.gov |

| Limit of Quantification (LOQ) | Low µg/kg range, depending on the matrix | mdpi.com |

Liquid Chromatography (LC)

LC-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS)

Liquid chromatography combined with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying substances. unipd.it Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique used with LC-MS for compounds that are less polar and more volatile than those typically analyzed by electrospray ionization (ESI). scienceopen.com In some applications, APCI can provide better sensitivity than ESI and is less susceptible to ion suppression from mobile phase buffers. scienceopen.com

For the analysis of mycotoxins, LC-MS/MS methods utilizing a dual ESI and APCI source have been developed to analyze a wide range of regulated pesticides and mycotoxins in complex matrices like dried hemp. chromatographyonline.comruokavirasto.fi This dual-source approach allows for the analysis of both polar and non-polar compounds in separate injections using the same instrument platform. ruokavirasto.fi While specific applications focusing solely on this compound using LC-APCI-MS are not extensively detailed, the detection of a related compound, this compound-glucoside, has been accomplished using high-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS), demonstrating the capability of advanced mass spectrometry techniques for identifying MAS derivatives in reference materials. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify components in a mixture. unipd.it The separation is based on the differential distribution of sample components between a liquid mobile phase, which is pumped at high pressure, and a solid stationary phase contained within a column. unipd.it Components that interact more strongly with the stationary phase take longer to elute from the column, allowing for their separation. unipd.it

HPLC is a widely used and reliable method for the quantification of mycotoxins in various food products and biological samples. mdpi.com For mycotoxin analysis, HPLC is often coupled with a fluorescence detector (HPLC-FLD), as this setup can offer high sensitivity for certain mycotoxins like Ochratoxin A. mdpi.com While HPLC is a preferred method for the accurate measurement of various mycotoxins, the specific chromatographic conditions, such as the choice of column and mobile phase composition, must be optimized for each target analyte and sample matrix to achieve reliable results. mdpi.comresearchgate.net

Immunoassays

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. mdpi.comelisakits.co.uk These methods are valued for their high sensitivity, specificity, and potential for high-throughput screening of samples. acs.org

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format. For small molecules like mycotoxins, a competitive ELISA is often employed. elisakits.co.uk In this format, a specific antibody is immobilized, and the sample containing the target antigen (e.g., this compound) competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of target antigen in the sample. elisakits.co.uk

While ELISAs are often developed to be highly specific, cross-reactivity with structurally similar compounds can occur. elisakits.co.uk Antibodies developed for Diacetoxyscirpenol (B1670381) (DAS) have been shown to cross-react with this compound isomers. In one study, an antibody raised against a b-CMO-DAS conjugate showed significant cross-reactivity with both 4-MAS and 15-MAS. nih.gov Another study developing an indirect competitive ELISA (ic-ELISA) for DAS also reported the cross-reactivity of their monoclonal antibody with both 15-Monoacetoxyscirpenol and 4-Monoacetoxyscirpenol, though at much lower percentages compared to DAS. acs.org

Table 1: Cross-Reactivity of an Anti-Diacetoxyscirpenol (DAS) Antibody with this compound (MAS) Isomers and Other Trichothecenes

This interactive table summarizes the cross-reactivity percentages of an antibody developed for Diacetoxyscirpenol with various related mycotoxins. The data is based on a competitive ELISA format.

| Compound | Relative Cross-Reactivity (%) | Reference |

|---|---|---|

| Diacetoxyscirpenol (DAS) | 100 | nih.gov |

| 15-Monoacetoxyscirpenol (15-MAS) | 20 | nih.gov |

| 4-Monoacetoxyscirpenol (4-MAS) | 25 | nih.gov |

| Acetyl-deoxynivalenol | 1.3 | nih.gov |

| T-2 Toxin | 0.9 | nih.gov |

| Acetyl-T-2 | 0.7 | nih.gov |

Table 2: Cross-Reactivity of Monoclonal Antibody 3H10 with this compound (MAS) Isomers

This interactive table presents the cross-reactivity data for a specific monoclonal antibody (3H10) developed for an indirect competitive ELISA for Diacetoxyscirpenol.

| Compound | Relative Cross-Reactivity (%) | Reference |

|---|---|---|

| Diacetoxyscirpenol (DAS) | 100 | acs.org |

| Triacetoxyscirpenol | 1.8 | acs.org |

| 15-Monoacetoxyscirpenol | 0.8 | acs.org |

| Diacetylverrucarol | 0.15 | acs.org |

| 4-Monoacetoxyscirpenol | 0.02 | acs.org |

Immunochromatographic Strip Assays

Immunochromatographic strip assays, also known as lateral flow assays, are rapid, user-friendly devices for on-site testing. acs.org These tests are a form of immunoassay where the sample flows along a porous strip, encountering various zones containing antibodies and other reagents. acs.org They are widely used for the rapid detection of various biological agents, including specific antigens and antibodies. nih.gov

For mycotoxin detection, these strips provide a simple, portable, and inexpensive method for initial screening of food and feed samples. acs.org In conjunction with the development of ELISAs for Diacetoxyscirpenol (DAS), lateral flow immunochromatographic strips have also been created. acs.org These strips can provide a qualitative or semi-quantitative result, often as a visual "yes/no" answer based on the appearance of a test line, within minutes. elisakits.co.ukacs.org The development of these assays provides an effective tool for the initial detection and screening of DAS and potentially cross-reactive trichothecenes in food and feed. elisakits.co.ukacs.org

Sample Preparation and Cleanup Techniques

Sample preparation is a critical step in the analytical process for mycotoxins, as it involves extracting the target analytes from the complex sample matrix and removing interfering substances. researchgate.netfoodriskmanagement.com The goal is to produce a clean extract that is compatible with the subsequent analytical instrument. foodriskmanagement.com

Solvent Extraction (e.g., Ethanol-PBS)

Solid-liquid extraction is a common first step in sample preparation for mycotoxins, where a solvent or a mixture of solvents is used to dissolve the analytes from a solid sample. nih.gov The choice of extraction solvent is crucial and depends on the analyte's polarity, the sample matrix, and the analytical method. nih.gov Common solvents used for mycotoxin extraction include acetonitrile, methanol, and water, often in various combinations. nih.govnih.gov

For immunoassay-based detection methods, the solvent must be compatible with the antibody-antigen interaction. In the development of an ic-ELISA for Diacetoxyscirpenol, the effect of the extraction solvent on assay performance was optimized. acs.org It was found that an ethanol (B145695) content higher than 20% significantly reduced the antibody's effectiveness. acs.org Through this optimization, a solution of 5% ethanol in phosphate-buffered saline (PBS) at pH 7.4 was selected as the ideal test condition, as it provided high antibody titer and good inhibition. acs.org

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in chromatography designed to isolate specific analytes from complex or "dirty" mixtures. phenomenex.com This process results in a cleaner and often more concentrated sample, which is more suitable for subsequent accurate analysis. The methodology is centered on a sequence of steps: conditioning, equilibrating, loading, washing, and eluting. phenomenex.com

The standard SPE protocol involves:

Conditioning: The sorbent material within the SPE cartridge is activated, typically with an organic solvent like methanol, to solvate the functional chains of the sorbent. phenomenex.comyoutube.com This initial step prepares the sorbent to interact effectively with the sample.

Equilibration: The sorbent is then equilibrated with a solvent that mirrors the polarity of the sample matrix, such as water or a buffer. phenomenex.comyoutube.com This stabilizes the sorbent environment for sample loading.

Loading: The sample, often pre-treated to be in a liquid state of low viscosity, is loaded onto the conditioned and equilibrated sorbent. youtube.comwindows.net As the sample passes through, analytes of interest, like this compound, are retained on the sorbent based on specific chemical interactions, while many unwanted matrix components pass through. phenomenex.com

Washing: The sorbent is washed with a specific solvent solution to remove weakly bound impurities and matrix interferences. phenomenex.com The wash solvent is carefully chosen to be strong enough to flush out contaminants without eluting the target analytes. youtube.com

Eluting: Finally, the retained analytes are recovered from the sorbent using an elution solvent that disrupts the analyte-sorbent interaction. phenomenex.com This step can be optimized to yield a clean, interference-free eluent with high recovery of the target compound. youtube.com

For mycotoxin analysis, SPE is a crucial step for sample enrichment and cleanup, particularly when dealing with complex matrices or trace-level concentrations in environmental samples. nih.govchromatographyonline.com The selection of the appropriate sorbent and solvents is critical for achieving the targeted selectivity necessary to isolate compounds like this compound. phenomenex.com

Multifunctional Columns

Multifunctional cleanup columns represent an advanced approach to sample preparation, designed to simplify and expedite the purification process. These columns contain various packing materials that can adhere to a wide range of interferences, allowing for the rapid cleanup of sample extracts. romerlabs.com For instance, the MycoSep® series of columns facilitates cleanup in as little as 30 seconds by allowing the sample extract to pass through while the packing material binds to interferences, letting the purified extract containing the target mycotoxins pass through unimpeded. romerlabs.com

A method for determining deoxynivalenol (B1670258) (a related trichothecene mycotoxin) in grains and processed foods utilized a MycoSep 225 multifunctional column. nih.gov In this procedure, a 25g test portion was extracted with an acetonitrile-water mixture. The resulting supernatant was then applied directly to the multifunctional column for cleanup. This single-step cleanup was sufficient to produce a purified filtrate ready for further processing and analysis by HPLC-UV. nih.gov Similarly, MultiStar™ immunoaffinity columns combine the high specificity of antibody-analyte binding with the capacity for multi-mycotoxin analysis, allowing for the simultaneous determination of all regulated mycotoxins in a single run. romerlabs.com Such columns are effective for a broad range of commodities and streamline the analytical workflow significantly. romerlabs.com

Internal Standards for Quantification

In quantitative analysis, particularly using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of internal standards is critical. foodriskmanagement.com Matrix components can interfere with the ionization process in the mass spectrometer's source, leading to ion suppression or enhancement, which affects the accuracy and precision of the results. foodriskmanagement.comnih.gov An internal standard is a compound with a structure and physicochemical behavior similar to the analyte, which is added in a known quantity to samples and calibration standards. libios.fr By comparing the response of the analyte to the response of the internal standard, variations arising from sample preparation and matrix effects can be effectively compensated. nih.govromerlabs.com Isotopically labeled standards are considered the most effective type of internal standard for this purpose. nih.govnih.gov

Deuterated Internal Standards

Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), are also commonly used in mass spectrometry methods to correct for measurement errors. lcms.cztexilajournal.com Like ¹³C-labeled standards, they can compensate for variations in the analytical procedure and for ion suppression or enhancement effects because they tend to co-elute with the target analyte. nih.govtexilajournal.com The use of deuterated analogues has been shown to resolve issues of quantitative accuracy when analyzing compounds across different complex matrices. lcms.cz

However, deuterated standards can sometimes present challenges. The doubling of the mass of a hydrogen atom when replaced by deuterium can occasionally lead to slight differences in physicochemical properties. foodriskmanagement.com This may result in shifts in chromatographic retention time or different extraction recoveries compared to the non-labeled analyte. foodriskmanagement.comscispace.com In some cases, the exchange of deuterium atoms for hydrogen atoms has been observed, which could compromise the stability and reliability of the internal standard. scispace.com Despite these potential issues, deuterated standards are frequently and successfully used to ensure accurate quantification in a wide range of bioanalytical assays. nih.govtexilajournal.com

Method Validation Parameters

Method validation is the process of providing objective evidence that an analytical method is suitable for its intended purpose. nih.gov It is a critical requirement for analytical procedures to ensure they produce reliable results. nih.gov The validation process involves evaluating several key performance characteristics. europa.eu These parameters typically include specificity, linearity, accuracy, precision (encompassing repeatability and reproducibility), and sensitivity. mdpi.com International guidelines, such as those from the AOAC, provide a framework for performing validation experiments. mdpi.com

Sensitivity (Detection Limits, Quantification Limits)

Sensitivity in analytical chemistry is typically defined by the method's detection limit (LOD) and quantification limit (LOQ). mdpi.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. mdpi.com It is also referred to as the Lower Limit of Quantitation (LLOQ). mdpi.com

These limits are crucial figures of merit that determine the suitability of an analytical method for its intended application, especially when operating near trace levels. mdpi.com For mycotoxins, methods must be sensitive enough to detect and quantify contaminants at levels below the stringent regulatory limits set by authorities. chromatographyonline.com For example, a validated LC-MS/MS method for multiple mycotoxins demonstrated LOQs well below the most stringent regulatory requirements. chromatographyonline.com The table below shows examples of detection and quantification limits achieved for various mycotoxins using different analytical techniques.

| Mycotoxin(s) | Matrix | Method | Limit Type | Value | Reference |

|---|---|---|---|---|---|

| Deoxynivalenol (DON) | Grains, Processed Foods | HPLC-UV | Spike Level Range | 0.5 - 1.5 µg/g | nih.gov |

| Resorcyclic acid lactones (e.g., Zearalenone) | Aqueous (River Water) | HPLC-MS/MS | Method Detection Limit | 0.4 - 1.1 ng/L | nih.gov |

| Aflatoxin B1 (AFB1) | Human Serum | ELISA | LLOQ | 0.61 ng/mL | mdpi.com |

| Deoxynivalenol (DON) | Human Serum | ELISA | LLOQ | 19.53 ng/mL | mdpi.com |

| Zearalenone (ZEA) | Human Serum | ELISA | LLOQ | 0.15 ng/mL | mdpi.com |

| Aflatoxins, DON, T-2, etc. | Corn, Wheat, Almonds | LC-MS/MS | LOQ | Below regulatory limits | chromatographyonline.com |

| Zearalenone | Feed | ICSTs | EU Max Level | 100 ng/mL | mdpi.com |

Recovery and Precision

The validation of analytical methods is crucial to ensure the reliability and accuracy of results. Recovery and precision are key parameters in this validation process. Recovery refers to the efficiency of the analytical procedure in extracting a known amount of an analyte from a sample matrix. It is typically expressed as a percentage. Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is often expressed as the relative standard deviation (RSD).

In the analysis of this compound (MAS), a type A trichothecene, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique. Validation studies for these methods involve spiking blank matrices, such as cereals, with known concentrations of MAS and other mycotoxins to determine recovery and precision.

One study detailing the simultaneous determination of A-trichothecenes in grains reported recovery data for this compound between 77% and 101% from a blank oat sample. The precision of the method, including both within-run and day-to-day variations, was found to be comparable to established gas chromatography (GC) methods. nih.gov

A comprehensive study on the simultaneous quantification of ten trichothecene mycotoxins in cereals provided detailed validation data for various compounds, including this compound. The accuracy and precision were evaluated by analyzing blank white rice samples spiked at three different concentration levels. The results demonstrated good recovery and low relative standard deviations, indicating the method's reliability.

The following table presents the recovery and precision data for this compound in a white rice matrix from the aforementioned study.

Interactive Data Table: Recovery and Precision of this compound in White Rice

| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

|---|---|---|---|---|

| This compound | 10 | 85.3 | 11.2 | 12.6 |

| This compound | 50 | 88.2 | 1.8 | 3.4 |

| This compound | 100 | 88.5 | 1.2 | 2.5 |

Data sourced from a study on the simultaneous determination of trichothecene mycotoxins in cereals. chromatographyonline.com

These validation data are essential for ensuring that the analytical method can accurately and consistently quantify this compound levels in complex food matrices.

Matrix Effects

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the sample matrix can significantly influence the ionization efficiency of the target analyte. researchgate.netnih.gov This phenomenon is known as the matrix effect and can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). mdpi.comresearchgate.net These effects are a major challenge in the analysis of complex samples like food and feed, as they can compromise the accuracy, precision, and sensitivity of the method. researchgate.netfrontiersin.orgresearchgate.net

Matrix effects are caused by co-eluting compounds from the sample that interfere with the analyte's ionization process in the mass spectrometer's ion source. frontiersin.org In the case of this compound analysis in cereals, the matrix is particularly complex, containing lipids, proteins, and carbohydrates that can be co-extracted with the mycotoxin. mdpi.com Electrospray ionization (ESI), a common technique used in LC-MS, is particularly susceptible to these effects. frontiersin.orgnih.gov

The consequences of uncorrected matrix effects can be significant, leading to underestimation or overestimation of the mycotoxin concentration. researchgate.net For example, a study on multi-mycotoxin analysis in maize and wheat found that significant signal suppression occurred for 12 analytes in maize, which has a more complex matrix than wheat. lcms.cz Another study focusing on various food matrices revealed that maize was the most complex, showing strong signal suppression or enhancement for all 11 mycotoxins analyzed. nih.gov

To ensure accurate quantification, it is mandatory to assess and compensate for matrix effects during method validation. researchgate.net Several strategies can be employed:

Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples.

Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) is considered the gold standard for compensation. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal. frontiersin.orgnih.gov

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.

Sample Cleanup: Implementing effective sample preparation and cleanup steps, such as solid-phase extraction (SPE) or the use of multifunctional cleanup columns, can remove many of the interfering compounds before LC-MS analysis. chromatographyonline.comresearchgate.net

A systematic investigation of matrix effects across different cereal and cereal-based products demonstrated that for most matrices, matrix-matched calibration was necessary for accurate quantitative analysis. This highlights that even with advanced instrumentation, the chemical complexity of the sample matrix remains a critical factor in the reliable analysis of this compound.

Molecular Detection Methods

Polymerase Chain Reaction (PCR) for Toxigenic Fungi

Polymerase Chain Reaction (PCR) is a powerful molecular biology technique used to amplify specific segments of DNA. In the context of mycotoxins, PCR-based assays are not used to detect the chemical compound this compound itself, but rather to detect the DNA of the fungal species that have the genetic capability to produce it. researchgate.net This provides a rapid and sensitive method for identifying potential mycotoxin contamination in agricultural commodities before the toxins are actually produced or accumulate to significant levels.